molecular formula C17H19F3N4OS B2431334 2-(ethylthio)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide CAS No. 2034422-02-9

2-(ethylthio)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide

Cat. No. B2431334
CAS RN: 2034422-02-9
M. Wt: 384.42
InChI Key: CPSYYWDXZSEAJJ-UHFFFAOYSA-N
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Description

The compound contains a trifluoromethyl group, an ethylthio group, and a tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl group. The trifluoromethyl group is a functional group that has the formula -CF3 . The ethylthio group is a sulfur-containing group with the formula -SCH2CH3. The tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl group is a nitrogen-containing heterocyclic group.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the trifluoromethyl, ethylthio, and tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl groups. The trifluoromethyl group is known to have a significant electronegativity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of the functional groups present. The trifluoromethyl group, for example, is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl, ethylthio, and tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl groups. For example, the trifluoromethyl group is known to lower the basicity of compounds .

Scientific Research Applications

Synthesis and Biological Applications

One area of application involves the synthesis of thienopyrimidine derivatives, where the reaction of heteroaromatic o-aminonitrile with ethyl N-[bis(methylthio)methylene]amino acetate results in the annelation of a thieno[3,2-e]imidazo[1,2-c]pyrimidine moiety. These derivatives have shown pronounced antimicrobial activity (Bhuiyan et al., 2006).

Furthermore, innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for insecticidal activity against the cotton leafworm, Spodoptera littoralis, showcasing the compound's potential in developing insecticidal agents (Fadda et al., 2017).

Additionally, the compound has been involved in the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines through a novel strategy that allows for the convenient construction of this skeleton through direct oxidative N-N bond formation, indicating its role in synthesizing biologically important structures (Zheng et al., 2014).

Synthesis of Heterocyclic Compounds

The compound also plays a crucial role in the synthesis of heterocyclic compounds N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4- b][1,3,4]thiadiazol-6-yl)benzamide derivatives, which were characterized for their antibacterial and antifungal activities, highlighting the compound's versatility in synthesizing diverse heterocycles with potential biological applications (Patel & Patel, 2015).

Future Directions

Future research on this compound could involve studying its potential applications, particularly given the presence of the trifluoromethyl group, which is found in certain pharmaceuticals and drugs . Further studies could also explore its synthesis and the properties of its derivatives.

properties

IUPAC Name

2-ethylsulfanyl-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4OS/c1-2-26-13-6-4-3-5-12(13)16(25)21-9-15-23-22-14-8-7-11(10-24(14)15)17(18,19)20/h3-6,11H,2,7-10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSYYWDXZSEAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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